2,2,3,3,3-Pentafluoropropyl methacrylate

描述

Structural Characteristics and Molecular Configuration

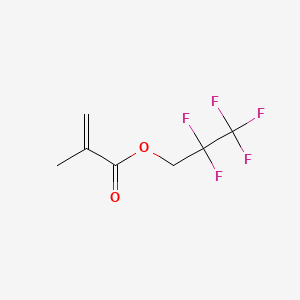

The molecular architecture of 2,2,3,3,3-pentafluoropropyl methacrylate consists of a methacrylic backbone featuring a 2-methylpropenoic acid ester linked to a pentafluorinated propyl group through an ester bond. The compound exhibits the characteristic vinyl functionality essential for radical polymerization, with the methyl substituent on the alpha-carbon providing steric hindrance that influences polymerization kinetics and thermal properties of resulting polymers. The pentafluorinated propyl substituent contains five fluorine atoms distributed across two carbon centers, with the terminal carbon bearing three fluorine atoms in a trifluoromethyl configuration and the adjacent carbon carrying two fluorine atoms.

Spectroscopic analysis reveals distinctive structural features that confirm the molecular configuration. Nuclear magnetic resonance studies demonstrate characteristic fluorine signals, with ¹⁹F nuclear magnetic resonance spectroscopy showing distinct chemical shifts corresponding to different fluorine environments within the molecule. The trifluoromethyl group typically appears as a triplet signal around -81 parts per million, while the difluoromethylene group exhibits multiple signals around -113.5 to -126 parts per million, reflecting the complex electronic environment created by the sequential fluorine substitution pattern.

Table 1: Physical and Chemical Properties of this compound

The crystallographic and conformational analysis of the compound reveals important structural insights regarding the spatial arrangement of the fluorinated substituent relative to the methacrylic framework. The perfluorinated propyl chain adopts an extended conformation that maximizes the separation between fluorine atoms while minimizing steric interactions with the polymerizable vinyl group. This structural arrangement contributes to the compound's ability to undergo conventional radical polymerization while imparting unique surface and bulk properties to the resulting polymeric materials.

Thermodynamic characterization studies have revealed that the compound exhibits distinctive interaction parameters with various solvents, reflecting the dual hydrophobic and lipophobic nature imparted by the fluorinated substituent. Inverse gas chromatography measurements demonstrate that the material displays reduced interaction energies with both polar and nonpolar probe molecules compared to conventional methacrylic esters, indicating the surface-modifying potential of polymers derived from this monomer.

Historical Development and Discovery Context

The development of this compound emerged from the broader historical context of organofluorine chemistry advancement that accelerated significantly during the mid-twentieth century. The foundational work in fluorinated compound synthesis can be traced to Henri Moissan's first preparation of elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride, which established the basis for subsequent fluorinated material development. However, the practical synthesis and application of fluorinated organic compounds remained limited until the strategic needs of World War II, particularly the Manhattan Project's requirement for uranium hexafluoride-resistant materials, drove substantial investment in fluorinated polymer research.

The systematic development of fluorinated methacrylic monomers built upon earlier achievements in chlorofluorocarbon chemistry initiated by Thomas Midgley and colleagues at General Motors Corporation in 1928. Their work on refrigerant compounds demonstrated the potential for organofluorine materials to exhibit unique combinations of chemical inertness, thermal stability, and low surface energy properties that were previously unattainable with conventional organic compounds. This foundational understanding of fluorine's electronic effects and steric requirements provided the theoretical framework for designing fluorinated methacrylic monomers with tailored properties.

The specific synthesis methodologies for fluorinated methacrylic esters, including this compound, evolved from established esterification procedures adapted to accommodate the unique reactivity characteristics of fluorinated alcohols. Synthetic approaches typically employ polycondensation reactions between methacrylic acid chloride and the corresponding fluorinated alcohol, often utilizing acidic catalysts such as Nafion or phosphoric acid to facilitate the esterification process under controlled temperature conditions. These methodological developments represented significant advances in synthetic organic fluorine chemistry, enabling the preparation of fluorinated monomers with sufficient purity and stability for polymerization applications.

Table 2: Historical Milestones in Fluorinated Methacrylate Development

The evolution of fluorinated methacrylate chemistry has been driven by the recognition that fluorine substitution patterns significantly influence both the polymerization behavior and final material properties. Early research established that fluorine substitution in the alkyl side chain of methacrylic esters generally preserves the radical polymerization reactivity while dramatically altering surface properties, thermal stability, and chemical resistance characteristics. This understanding led to systematic investigations of various fluorinated alkyl substituents, including the pentafluoropropyl group, to optimize the balance between processability and performance characteristics.

Contemporary developments in fluorinated methacrylate chemistry have focused on addressing environmental and health concerns associated with long-chain perfluorinated compounds while maintaining desirable material properties. The selection of shorter fluorinated chains, such as the pentafluoropropyl substituent, represents a strategic approach to minimize potential bioaccumulation while preserving the essential surface-modifying and performance-enhancing characteristics that make fluorinated polymers valuable for specialized applications.

Role of Fluorination in Methacrylate Derivatives

The incorporation of fluorine atoms into methacrylate molecular structures fundamentally alters both the polymerization characteristics and the ultimate performance properties of the resulting polymeric materials. Fluorination effects in methacrylate derivatives operate through multiple mechanisms, including electronic modifications that influence radical reactivity, steric considerations that affect polymer chain conformations, and surface energy reductions that dramatically change interfacial properties. The strategic placement of fluorine atoms within the molecular framework enables precise control over these various effects, allowing for the design of materials with tailored characteristics for specific applications.

Electronic effects of fluorine substitution in methacrylate derivatives depend critically on the position of fluorine atoms relative to the polymerizable vinyl group. When fluorine substitution occurs exclusively in the alkyl side chain, as in this compound, the polymerization reactivity remains similar to that of unfluorinated methacrylic esters, enabling conventional radical polymerization procedures while imparting unique material properties. This preservation of polymerization behavior contrasts with fluorinated monomers where fluorine atoms are positioned adjacent to the vinyl group, which typically exhibit reduced reactivity due to the electron-withdrawing effects of fluorine on the carbon-carbon double bond.

Research investigations have demonstrated that polymers derived from this compound exhibit exceptional surface properties characterized by low surface energy and dual hydrophobic-lipophobic behavior. Contact angle measurements on polymer surfaces reveal water contact angles ranging from 105° to 125° and oil contact angles between 50° to 85°, indicating superior repellency characteristics compared to conventional methacrylic polymers. These surface properties result from the preferential orientation of fluorinated side chains toward the polymer-air interface, creating a fluorine-enriched surface layer that minimizes interactions with both polar and nonpolar liquids.

Table 3: Comparative Properties of Fluorinated vs. Non-Fluorinated Methacrylate Polymers

Thermodynamic characterization studies reveal that the fluorinated substituent significantly influences the intermolecular interactions and thermal behavior of polymeric materials. Inverse gas chromatography measurements demonstrate reduced interaction parameters with various probe molecules, indicating decreased intermolecular forces that contribute to enhanced chemical resistance and reduced surface adhesion properties. These thermodynamic modifications extend to thermal stability improvements, with fluorinated polymers typically exhibiting decomposition temperatures approximately 60°C higher than their non-fluorinated counterparts.

The role of fluorination in enabling advanced material applications has been particularly evident in coating technologies where this compound serves as a key component in formulations designed for water and oil repellent applications. Copolymerization studies with glycidyl methacrylate have demonstrated that fluorine content directly correlates with repellency performance, with higher fluorinated monomer incorporation ratios yielding superior hydrophobic and oleophobic characteristics. These copolymer systems maintain excellent adhesion properties through the reactive epoxy functionality while achieving remarkable self-cleaning capabilities that persist for extended periods under environmental exposure conditions.

Amphiphilic polymer synthesis represents another critical application area where fluorination plays an essential role in controlling self-assembly behavior. Block copolymers incorporating this compound segments demonstrate the ability to form well-defined micellar structures and vesicles with dimensions ranging from 20-30 nanometers for micelles to over 300 nanometers for vesicular assemblies. The fluorinated segments provide the hydrophobic driving force for self-organization while exhibiting compatibility with various polymerization techniques, including atom transfer radical polymerization methods that enable precise molecular weight control.

属性

IUPAC Name |

2,2,3,3,3-pentafluoropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5O2/c1-4(2)5(13)14-3-6(8,9)7(10,11)12/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLISWDZSTWQFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95243-53-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95243-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3068465 | |

| Record name | 1H,1H-Perfluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45115-53-5 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45115-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045115535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification of Methacrylic Acid or Methacryloyl Chloride with Pentafluoropropanol

- Method:

The most common route involves reacting methacrylic acid or methacryloyl chloride with 2,2,3,3,3-pentafluoropropanol under controlled conditions. - Reaction Conditions:

- Use of acid catalysts or base scavengers to promote esterification.

- Control of temperature to avoid polymerization of the methacrylate group.

- Removal of water or HCl byproduct to drive the reaction toward ester formation.

- Yields and Purity:

Esterification via methacryloyl chloride tends to give higher yields (up to 80-90%) and higher purity compared to direct esterification with methacrylic acid, which may require longer reaction times and harsher conditions.

Transesterification of tert-Butyl Methacrylate with Pentafluoropropanol

- Method:

Transesterification involves exchanging the tert-butyl group of tert-butyl methacrylate with pentafluoropropanol. - Reaction Conditions:

- Catalyzed by acid or base catalysts such as sulfuric acid or sodium methoxide.

- Elevated temperatures to facilitate the reaction.

- Advantages:

- Avoids the use of corrosive methacryloyl chloride.

- Can yield products with moderate to good purity (around 55-60% yield reported for similar fluorinated methacrylates).

- Disadvantages:

Detailed Reaction Scheme Example

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methacryloyl chloride + Pentafluoropropanol | Anhydrous solvent, base scavenger, 0-25°C | This compound | 80-90 | High purity, requires careful control |

| 2 | tert-Butyl methacrylate + Pentafluoropropanol | Acid/base catalyst, reflux temperature | This compound | ~55-60 | Lower yield, longer reaction time |

Research Findings and Analytical Characterization

- The synthesized this compound is typically stabilized with inhibitors like 4-tert-butylcatechol to prevent premature polymerization during storage.

- Characterization is performed using Fourier-transform infrared spectroscopy (FTIR), gas chromatography (GC) for purity, and nuclear magnetic resonance (NMR) to confirm the ester structure.

- Thermodynamic studies of polymers derived from this monomer highlight the importance of purity and controlled synthesis to achieve desired polymer properties.

Summary Table of Preparation Methods

| Preparation Method | Reactants | Catalyst/Conditions | Yield (%) | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Esterification with methacryloyl chloride | Methacryloyl chloride + pentafluoropropanol | Base scavenger, low temp | 80-90 | High | High yield and purity | Requires handling corrosive reagents |

| Direct esterification with methacrylic acid | Methacrylic acid + pentafluoropropanol | Acid catalyst, heat | Moderate | Moderate | Simpler reagents | Longer reaction, lower yield |

| Transesterification | tert-Butyl methacrylate + pentafluoropropanol | Acid/base catalyst, reflux | ~55-60 | Moderate | Avoids corrosive reagents | Longer reaction, side products |

化学反应分析

Types of Reactions: 2,2,3,3,3-Pentafluoropropyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), a polymer with unique properties such as low refractive index and high chemical resistance.

Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms in the compound.

Major Products:

Poly(this compound): A polymer with applications in optical coatings and waveguides.

Fluorinated Derivatives: Various substituted products depending on the nucleophile used in the reaction.

科学研究应用

2,2,3,3,3-Pentafluoropropyl methacrylate is an organic compound with the molecular formula . It features a methacrylate group, a common functional group in polymers and resins. The presence of five fluorine atoms on the propyl chain significantly enhances its chemical stability and alters its physical properties, making it valuable in various applications, particularly in the field of materials science. It appears as a clear, colorless liquid and is often stabilized with inhibitors like 4-tert-butylcatechol to prevent polymerization during storage .

Properties

Stability

The uniqueness of this compound lies in its high degree of fluorination combined with a methacrylate group. This combination provides exceptional chemical stability and unique physical properties compared to less fluorinated analogs. Its ability to form stable polymers that resist degradation under harsh conditions makes it particularly valuable in industrial applications.

Research

Thermodynamic characterization of poly(this compound) has been conducted by means of inverse gas chromatography (IGC), at infinite dilution . The homopolymer under study, poly(this compound) (PPFPMA), was synthesized via a free radical polymerization reaction and was characterized by the employment of Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and size exclusion chromatography (SEC) techniques . The results demonstrate that PPFPMA is insoluble in most organic solvents even at increased temperatures, with the exception of solvents like 2-Butanone . Surface characterization demonstrated that PPFPMA has low dispersive component of the surface energy value, even at 35°C and is a Lewis amphoteric polymer with predominantly basic character, as confirmed by the Lewis acidity and basicity constants .

Safety and Regulatory Information

- Flammable; Irritant

- DOT/IATA/IMDG : UN 3272 - HC 3 - PG III

- Hazard Statement : H226-H315-H319-H335

- TSCA : Not listed on TSCA inventory

作用机制

The mechanism of action of 2,2,3,3,3-pentafluoropropyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms in the compound imparts unique properties such as low surface energy and high chemical resistance. These properties are attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine, which stabilize the polymer structure and enhance its performance in various applications .

相似化合物的比较

Comparison with Similar Compounds

Fluorinated methacrylates are distinguished by their fluorine substitution patterns, chain lengths, and resultant physicochemical properties. Below is a comparative analysis of 2,2,3,3,3-pentafluoropropyl methacrylate (PFPMA) with structurally analogous compounds:

Table 1: Comparative Properties of Fluorinated Methacrylates

Key Findings:

Surface Energy and Hydrophobicity: PPFPMA exhibits a surface energy of 18.5 mJ/m², lower than 2,2,3,3-tetrafluoropropyl methacrylate (22.0 mJ/m²) and 2,2,2-trifluoroethyl methacrylate (25.5 mJ/m²), due to its higher fluorine density and optimized alkyl chain length . The water contact angle of PPFPMA (115°) surpasses that of non-fluorinated acrylic copolymers (e.g., poly(methyl methacrylate): ~75°), confirming superior water repellency .

Thermal Stability: PPFPMA’s decomposition temperature (220°C) is intermediate between 1H,1H,2H,2H-nonafluorohexyl methacrylate (250°C) and 2,2,2-trifluoroethyl methacrylate (190°C). Longer perfluoroalkyl chains enhance thermal stability but reduce solubility in common solvents .

Structural Influence on Properties: Hexafluoroisopropyl methacrylate (HFIPMA) has a branched isopropyl group with six fluorine atoms, resulting in a slightly lower surface energy (16.8 mJ/m²) than PPFPMA. However, its rigidity limits flexibility in coating applications . 1H,1H,2H,2H-Nonafluorohexyl methacrylate (NFHMA) offers extreme hydrophobicity (contact angle: 125°) due to its long perfluorohexyl chain but requires specialized processing due to high molecular weight .

Applications :

- PPFPMA is preferred in cultural heritage conservation for its balance of low surface energy, transparency, and adhesion .

- 2,2,2-Trifluoroethyl methacrylate (TFEMA) is utilized in pressure-sensitive paints for rapid oxygen quenching, leveraging its moderate fluorine content and lower viscosity .

Limitations and Trade-offs:

生物活性

2,2,3,3,3-Pentafluoropropyl methacrylate (PFPMA) is a fluorinated methacrylate compound known for its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article delves into its biological activity, mechanisms of action, and research findings related to its use.

- Molecular Formula : C5H5F5O2

- Molecular Weight : 188.09 g/mol

- Boiling Point : Approximately 80°C

- Appearance : Colorless liquid

PFPMA is characterized by the presence of five fluorine atoms attached to a propyl group, which significantly affects its solubility and interaction with biological systems.

The biological activity of PFPMA is primarily attributed to its ability to interact with biological membranes and proteins. The fluorinated structure enhances lipophilicity, allowing it to penetrate cell membranes effectively. This interaction can modulate enzyme activity and influence cellular processes.

Case Studies and Research Findings

- Antimicrobial Properties :

- Polymer Applications :

- Enzyme Interaction Studies :

Comparative Biological Activity

| Compound Name | Biological Activity Highlights |

|---|---|

| This compound | Significant reduction in biofilm formation; potential drug delivery applications. |

| 1,1-Dihydroperfluoropropyl Methacrylate | Similar antimicrobial properties but with different solubility characteristics. |

| 2-Fluoropropyl Methacrylate | Lower lipophilicity; less effective in penetrating biological membranes compared to PFPMA. |

Drug Delivery Systems

PFPMA's unique properties make it an attractive candidate for drug delivery applications. Its ability to form stable micellar structures allows for the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy.

Coatings and Sealants

Due to its low surface energy and chemical resistance, PFPMA is also used in coatings that require durability against environmental factors. These coatings are particularly useful in medical devices where biofilm formation can lead to infections.

常见问题

Q. What are the recommended methods for synthesizing PFPMA with high purity, and how can polymerization conditions influence yield and molecular weight?

PFPMA is typically synthesized via free radical polymerization using initiators like 2,2’-Azobisisobutyronitrile (AIBN) in solvents such as tetrahydrofuran (THF) at 65°C . Supercritical CO₂ has also been explored as a "green" alternative solvent to reduce environmental impact . To achieve high purity (>98%), stabilization with inhibitors like tert-butylcatechol (TBC) or methoxyhydroquinone (MeHQ) is critical to prevent premature polymerization during storage . Researchers should monitor reaction kinetics using gel permeation chromatography (GPC) to assess molecular weight and polydispersity, which are influenced by initiator concentration and solvent choice .

Q. How should researchers characterize the physicochemical properties of PFPMA, and what key parameters are essential for experimental reproducibility?

Key physicochemical properties include:

- Boiling point : 55°C at 100 mmHg

- Density : 1.277 g/cm³

- Refractive index : 1.347

- Thermal stability : Differential scanning calorimetry (DSC) can identify glass transition temperatures (Tg), which are critical for applications in coatings or films . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are indispensable for confirming molecular structure and monitoring monomer purity .

Q. What safety precautions are necessary when handling PFPMA in laboratory settings?

PFPMA is flammable (flash point: 29°C) and requires storage away from ignition sources . Safety protocols include:

- Use of fume hoods to avoid inhalation of vapors.

- Protective equipment (gloves, goggles) to prevent skin/eye contact, as per hazard codes H315 (skin irritation) and H319 (eye irritation) .

- Stabilization with inhibitors to mitigate risks of uncontrolled polymerization .

Advanced Research Questions

Q. What strategies enable the synthesis of PFPMA-based block copolymers with controlled architectures, and how do polymerization mechanisms affect material properties?

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), allow precise synthesis of block copolymers (e.g., poly(MMA-block-FMA)) with low polydispersity (<1.2) . The "living" nature of these systems enables sequential monomer addition, where dormant chain ends are reactivated thermally to grow new blocks . Researchers must optimize initiator-to-monomer ratios and reaction temperatures to balance reactivity and control. Surface-initiated chemical vapor deposition (CVD) has also been used to create high-molecular-weight polymer brushes for advanced coatings .

Q. How can surface properties of PFPMA homopolymers be systematically analyzed for applications in hydrophobic coatings or cultural heritage preservation?

Inverse gas chromatography (IGC) and contact angle measurements are critical for quantifying surface energy and hydrophobicity . For instance, poly(PFPMA) exhibits lower surface energy compared to non-fluorinated analogs due to the perfluorinated side chains . Advanced studies combine atomic force microscopy (AFM) with X-ray photoelectron spectroscopy (XPS) to correlate surface roughness with chemical composition in coatings designed for stone conservation .

Q. What experimental and computational approaches resolve contradictions in reported reactivity ratios for PFPMA copolymerization systems?

Discrepancies in reactivity ratios (e.g., r1 and r2) often arise from differences in solvent polarity or initiation methods. Researchers can employ:

Q. How does the incorporation of PFPMA into hydrogels or encapsulation systems enhance functionality in biomedical applications?

PFPMA’s fluorinated groups improve hydrophobicity and stability in aqueous environments. For example, in cell encapsulation systems, PFPMA-modified polyvinyl alcohol (MI-PVA) enhances mechanical resilience and reduces biofouling . Researchers should evaluate biocompatibility via in vitro cytotoxicity assays (e.g., MTT tests) and monitor degradation profiles using size-exclusion chromatography (SEC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。